



Application Notes & Protocols: BINOL as a Chiral Solvating Agent for NMR Spectroscopy

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Compound of Interest		
Compound Name:	Binol	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

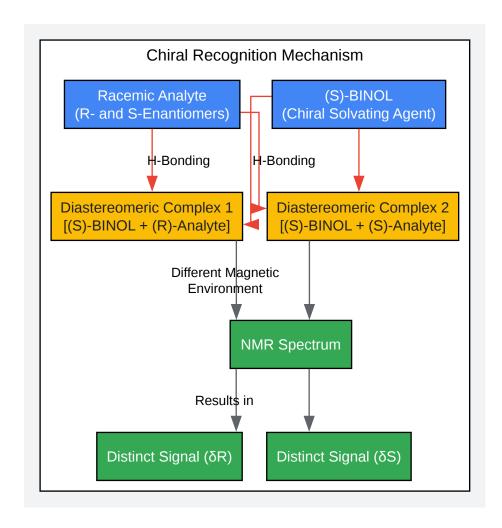
The determination of enantiomeric purity is a critical task in asymmetric synthesis, pharmacology, and the development of chiral drugs.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral auxiliary, offers a rapid and reliable method for this analysis.[3][4] Among the various chiral auxiliaries, 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as highly effective chiral solvating agents (CSAs).[3] Unlike chiral derivatizing agents, CSAs like BINOL interact with the enantiomers of an analyte through rapid and reversible non-covalent interactions, forming transient diastereomeric complexes.[4][5] This interaction leads to distinct chemical shifts for the corresponding protons of the two enantiomers in the NMR spectrum, allowing for the direct determination of enantiomeric excess (ee).[6] This method is advantageous due to its simplicity, speed, and non-destructive nature.

Principle of Chiral Recognition with **BINOL**

The chiral recognition mechanism of **BINOL** relies on the formation of transient diastereomeric "host-guest" complexes with the enantiomers of the analyte in solution.[6] The key interaction responsible for the stability of these complexes is intermolecular hydrogen bonding between the hydroxyl groups of **BINOL** and suitable functional groups on the analyte (e.g., amino or carboxyl groups).[6][9]



The distinct three-dimensional structures of the two diastereomeric complexes result in different magnetic environments for the nuclei of the analyte. This difference in the magnetic environment, known as anisochrony, leads to the separation of NMR signals for the two enantiomers.[3] The magnitude of this chemical shift difference ($\Delta\Delta\delta$) is a measure of the enantiodiscrimination efficiency. The use of non-polar deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ is crucial, as polar solvents can competitively solvate the analyte and disrupt the necessary hydrogen bonding, leading to a loss of signal separation.[3]



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Mechanism of chiral recognition by **BINOL**.

Applications

BINOL and its derivatives have proven to be versatile CSAs for the enantiomeric excess determination of a wide range of organic molecules, including:



- Amines: Both primary and secondary amines can be effectively analyzed.[10][11]
- Carboxylic Acids: BINOL-based amino alcohols have shown excellent enantiodifferentiation for various carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][7]
- Pharmaceuticals: The method has been successfully applied to determine the enantiomeric purity of drugs like omeprazole and its analogs (lansoprazole, pantoprazole, and rabeprazole).[6][9]
- Other Compounds: The application extends to isoflavones, sulfinimines, and the alkaloid crispine A.[3]

Experimental Protocols

A significant advantage of using **BINOL** as a CSA is the simplicity and speed of sample preparation.[2][10] The following is a general protocol for determining the enantiomeric excess of an analyte.

Materials:

- Chiral analyte (racemic or scalemic mixture)
- Enantiomerically pure (R)- or (S)-**BINOL** (or a suitable derivative)
- Deuterated solvent (typically CDCl₃)
- NMR tube
- Vortex mixer or shaker

General Protocol for NMR Sample Preparation:

- Preparation of Solutions: Accurately weigh the analyte (e.g., 0.0125–0.2 mmol) and the chiral solvating agent (e.g., 0.0125–0.1 mmol) and place them directly into a clean, dry NMR tube.
 [10]
- Solvent Addition: Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
 [2][10]

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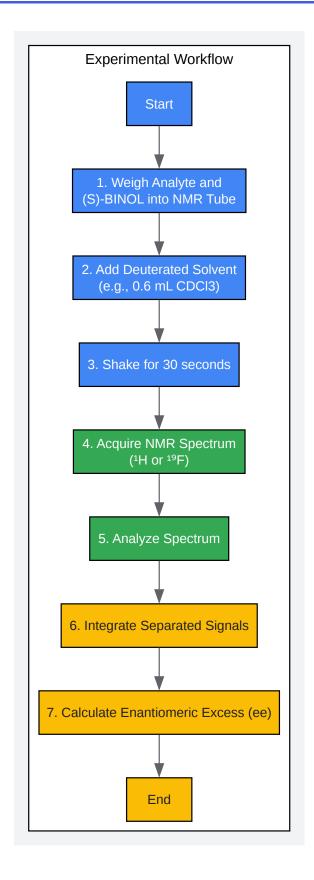




- Mixing: Cap the NMR tube and shake it for approximately 30 seconds to ensure complete dissolution and complex formation.[10][11]
- NMR Acquisition: Record the ¹H NMR (or ¹⁹F NMR if applicable) spectrum on a suitable spectrometer (e.g., 400 MHz) at a constant temperature (e.g., 25 °C).[1][10]
- Data Analysis: Identify the well-resolved signals corresponding to the two enantiomers.
 Integrate these peaks to calculate the enantiomeric excess (ee) using the formula: ee (%) = [Integration(major) Integration(minor)] / (Integration(major) + Integration(minor))] x 100

Optimization: The molar ratio of the analyte to the CSA is a critical parameter that often requires optimization to achieve the best signal separation and accurate integration.[1] It is common to use an excess of the CSA.[12] For example, an optimal condition for one analyte was found to be 0.025 mmol of the analyte and 0.1 mmol of (S)-BINOL.[1]





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Workflow for ee determination using BINOL.



Quantitative Data Summary

The effectiveness of **BINOL** and its derivatives as CSAs is demonstrated by the observed chemical shift non-equivalences ($\Delta\Delta\delta$) for various analytes. The table below summarizes quantitative data from selected studies.

Analyte	Chiral Solvatin g Agent (CSA)	Analyte Conc. (mmol)	CSA Conc. (mmol)	Solvent	Observe d Signal	ΔΔδ (ppm)	Ref.
rac-1-(1- Naphthyl) ethylamin e	(S)- BINOL	0.025	0.1	CDCl₃	СН	0.09	[1]
rac-1,2- Diphenyl ethylene diamine	(S)-3,3'- Diphenyl- BINOL	0.05	0.1	CDCl₃	СН	0.03	[3]
ortho- Chloro- mandelic acid	BINOL- amino alcohol	10 mM	20 mM	CDCl₃	α-Н	0.641	[4][7]
Sulfinimi noboroni c acid (SIBA)	(R)- BINOL	100 mM	1.5 equiv.	CDCl₃	Imine-H	Varies	[5][13]
Omepraz ole	(S)- BINOL	N/A	N/A	CDCl₃	N/A	Sufficient for ee	[6][9]

Note: N/A indicates data not specified in the cited source. The $\Delta\Delta\delta$ for SIBA was found to be dependent on concentration and enantiomeric ratio.[5][13]

Factors Affecting Enantiodiscrimination



Several factors can influence the quality of the chiral recognition and the magnitude of the signal separation:

- Solvent: Non-polar solvents like CDCl₃, CCl₄, and C₆D₆ are preferred as they promote the crucial hydrogen bonding between the CSA and the analyte.[3] Polar solvents such as acetonitrile-d₃ or methanol-d₄ can disrupt these interactions, causing the enantiodifferentiation to drop to zero.[3]
- Concentration and Molar Ratio: The chemical shifts and the degree of separation (ΔΔδ) can
 be highly dependent on the concentrations of both the analyte and the CSA, as well as their
 molar ratio.[5][13] Optimization is often necessary, and in some cases, using an excess of
 the amine analyte is important to avoid interference from broad BINOL -OH signals.[14][15]
- Temperature: Temperature affects the equilibrium of the diastereomeric complex formation.
 Lower temperatures generally favor complex formation and can lead to better signal resolution, although this is not always necessary.
- Structure of CSA and Analyte: The steric and electronic properties of both the **BINOL** derivative and the analyte play a significant role. For instance, bulky substituents on the **BINOL** core can sometimes hinder the necessary interactions for effective discrimination.[3]

Advantages and Limitations

Advantages:

- Rapidity and Simplicity: Sample preparation is straightforward and fast, often taking only a few minutes.[10][12]
- Non-destructive: The analyte can be recovered after the NMR measurement.
- Small Sample Amount: Only requires standard NMR sample quantities.
- Versatility: Applicable to a broad range of chiral compounds.[3][7]

Limitations:

• Signal Overlap: In complex molecules, the signals of interest may overlap with other resonances in the spectrum, making analysis difficult.[12]



- Concentration Dependence: The chemical shifts can be dependent on the analyte's
 concentration and enantiomeric ratio, which can sometimes lead to signal overlap at specific
 ee values.[5][13] It is sometimes recommended to repeat the analysis with the opposite
 enantiomer of the CSA to confirm results.[13]
- Cost: Enantiomerically pure BINOL and its derivatives can be expensive.

Conclusion

BINOL and its derivatives are powerful and convenient chiral solvating agents for the determination of enantiomeric purity by NMR spectroscopy. The method's simplicity, speed, and applicability to a wide array of chiral molecules make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the principles of interaction and optimizing experimental conditions, scientists can reliably and efficiently perform chiral analysis, accelerating research and development in asymmetric synthesis and drug discovery.

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